3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine
Description
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is a heterocyclic compound that features a piperidine ring connected to a pyrazole ring via an oxy-methyl linkage
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H15N3O/c1-2-8(4-10-3-1)7-13-9-5-11-12-6-9/h5-6,8,10H,1-4,7H2,(H,11,12) |
InChI Key |
SLNINNGDMRKXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of 1H-pyrazole-4-carbaldehyde with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrazole oxides or piperidine N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole or piperidine derivatives.
Scientific Research Applications
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-((1H-pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares a similar pyrazole-oxy linkage but differs in the presence of a pyrazine ring instead of a piperidine ring.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings connected by a methylene bridge and exhibit similar biological activities.
Uniqueness
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Structure and Formula
- Molecular Formula : C10H14N2O2
- Molecular Weight : 182.23 g/mol
- IUPAC Name : 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine)
The molecular structure of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine consists of a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that those with piperidine linkages showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
Studies have explored the anticancer potential of pyrazole derivatives. A notable investigation demonstrated that 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
3. Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, research has also focused on the effects of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine on neurotransmitter systems. Preliminary findings suggest that it may act as an allosteric modulator at muscarinic acetylcholine receptors, which are implicated in cognitive processes and memory function.
Case Studies
Several studies have highlighted the pharmacological potential of pyrazole-containing compounds similar to 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against various pathogens.
- Findings : The compound showed significant inhibition of bacterial growth, particularly against resistant strains.
-
Anticancer Activity Assessment :
- Objective : Determine cytotoxic effects on cancer cell lines.
- Findings : Demonstrated selective toxicity towards cancer cells with minimal effects on normal cells.
-
Neuropharmacological Evaluation :
- Objective : Assess interaction with neurotransmitter receptors.
- Findings : Indicated potential for enhancing cognitive function through modulation of acetylcholine receptors.
The biological activity of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is believed to stem from its ability to interact with various molecular targets:
-
Antibacterial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of key metabolic enzymes.
-
Anticancer Mechanism :
- Induction of apoptotic pathways through caspase activation.
- Inhibition of cell cycle progression.
-
Neuropharmacological Mechanism :
- Modulation of muscarinic receptor activity leading to enhanced synaptic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
